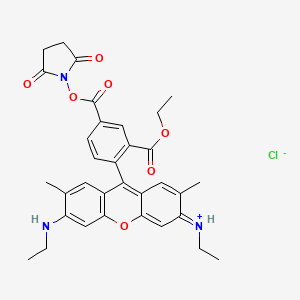![molecular formula C6H5N3O4 B13782703 5-[(2E)-2-hydroxyiminoacetyl]-1H-pyrimidine-2,4-dione CAS No. 6345-07-9](/img/structure/B13782703.png)
5-[(2E)-2-hydroxyiminoacetyl]-1H-pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2E)-2-hydroxyiminoacetyl]-1H-pyrimidine-2,4-dione is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by a pyrimidine ring substituted with a hydroxyiminoacetyl group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2E)-2-hydroxyiminoacetyl]-1H-pyrimidine-2,4-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of a pyrimidine derivative with an oxime compound in the presence of a suitable catalyst. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(2E)-2-hydroxyiminoacetyl]-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyimino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.
Wissenschaftliche Forschungsanwendungen
5-[(2E)-2-hydroxyiminoacetyl]-1H-pyrimidine-2,4-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: It has potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 5-[(2E)-2-hydroxyiminoacetyl]-1H-pyrimidine-2,4-dione exerts its effects involves interactions with specific molecular targets. The hydroxyimino group can form hydrogen bonds with enzymes or receptors, modulating their activity. Additionally, the pyrimidine ring can participate in π-π interactions, further influencing biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-[(2E)-2-hydroxyiminoacetyl]-1H-pyrimidine-2,4-dione: shares similarities with other pyrimidine derivatives such as uracil and thymine.
Pyrano[2,3-d]pyrimidine-2,4-dione: Another compound with a pyrimidine core, known for its biological activity.
Uniqueness
What sets this compound apart is its unique hydroxyiminoacetyl substitution, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for targeted applications in research and industry.
Eigenschaften
CAS-Nummer |
6345-07-9 |
|---|---|
Molekularformel |
C6H5N3O4 |
Molekulargewicht |
183.12 g/mol |
IUPAC-Name |
5-[(2E)-2-hydroxyiminoacetyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H5N3O4/c10-4(2-8-13)3-1-7-6(12)9-5(3)11/h1-2,13H,(H2,7,9,11,12)/b8-2+ |
InChI-Schlüssel |
QLGBCVLRVIOEAF-KRXBUXKQSA-N |
Isomerische SMILES |
C1=C(C(=O)NC(=O)N1)C(=O)/C=N/O |
Kanonische SMILES |
C1=C(C(=O)NC(=O)N1)C(=O)C=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


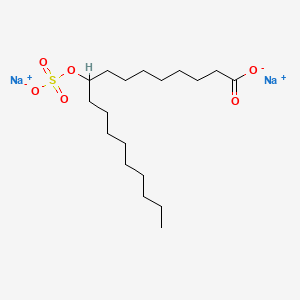

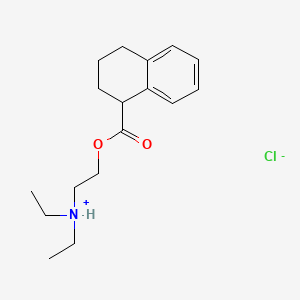
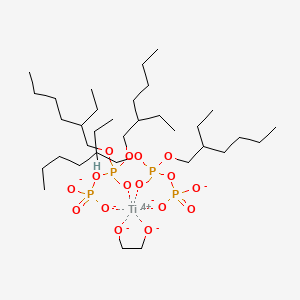

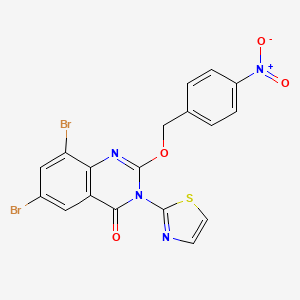
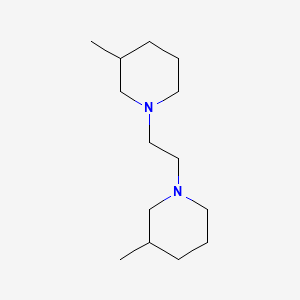
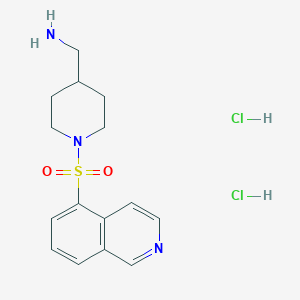
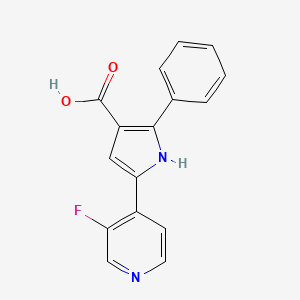
![3,8-Dimethyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13782691.png)

![4-[4-[Bis(2-chloroethyl)amino]anilino]-2,6-dimethylphenol](/img/structure/B13782705.png)

